molecular formula C24H23N3O2S B7731436 5-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-4-one

5-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-4-one

Cat. No.: B7731436
M. Wt: 417.5 g/mol
InChI Key: UMUATOUXXLBDFU-HQUXDSKKSA-N
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Description

“5-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-4-one” is a complex organic compound that features a thiazole ring, a hydrazone linkage, and a naphthalene derivative. Compounds with such structures are often studied for their potential biological activities and applications in various fields of chemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the thiazole ring, the introduction of the hydrazone linkage, and the attachment of the naphthalene derivative. Typical synthetic routes might include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Hydrazone Formation: The hydrazone linkage can be formed by reacting a hydrazine derivative with an aldehyde or ketone.

    Attachment of the Naphthalene Derivative: This step might involve Friedel-Crafts acylation or alkylation reactions to introduce the naphthalene moiety.

Industrial Production Methods

Industrial production methods for such complex compounds typically involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the thiazole ring or the naphthalene moiety.

    Reduction: Reduction reactions could target the hydrazone linkage or the carbonyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the thiazole ring or the naphthalene derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) might be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) could be employed.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Compounds with thiazole rings are often used as ligands in catalytic reactions.

    Organic Synthesis: The compound might serve as an intermediate in the synthesis of more complex molecules.

Biology

    Antimicrobial Activity: Thiazole derivatives are known for their antimicrobial properties.

    Enzyme Inhibition: The compound might act as an inhibitor for certain enzymes.

Medicine

    Drug Development: The compound could be investigated for its potential as a therapeutic agent.

Industry

    Material Science: The compound might be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it might interact with proteins or enzymes, altering their function. The thiazole ring and hydrazone linkage could play crucial roles in binding to the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole-4-carboxylic acid or 2-aminothiazole.

    Hydrazones: Compounds such as phenylhydrazone or benzylidenehydrazone.

    Naphthalene Derivatives: Compounds like 1-naphthol or 2-naphthylamine.

Uniqueness

The uniqueness of “5-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-4-one” lies in its combination of these three distinct moieties, which might confer unique biological activities and chemical properties.

Properties

IUPAC Name

5-[2-oxo-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethyl]-2-[(2E)-2-[(E)-3-phenylprop-2-enylidene]hydrazinyl]-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c28-21(20-13-12-18-10-4-5-11-19(18)15-20)16-22-23(29)26-24(30-22)27-25-14-6-9-17-7-2-1-3-8-17/h1-3,6-9,12-15,22H,4-5,10-11,16H2,(H,26,27,29)/b9-6+,25-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUATOUXXLBDFU-HQUXDSKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)CC3C(=O)N=C(S3)NN=CC=CC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C=CC(=C2)C(=O)CC3C(=O)N=C(S3)N/N=C/C=C/C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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